N-Fmoc-beta-phenyl-L-phenylalaninol
CAS No.:
Cat. No.: VC4038195
Molecular Formula: C30H27NO3
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C30H27NO3 |
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Molecular Weight | 449.5 g/mol |
IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2S)-3-hydroxy-1,1-diphenylpropan-2-yl]carbamate |
Standard InChI | InChI=1S/C30H27NO3/c32-19-28(29(21-11-3-1-4-12-21)22-13-5-2-6-14-22)31-30(33)34-20-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-29,32H,19-20H2,(H,31,33)/t28-/m1/s1 |
Standard InChI Key | GTQJPGCIQDBNDB-MUUNZHRXSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N-Fmoc-beta-phenyl-L-phenylalaninol (CAS: 312624-00-3) has the molecular formula C₃₀H₂₇NO₃ and a molecular weight of 463.52 g/mol . The structure comprises:
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An Fmoc group (9-fluorenylmethyloxycarbonyl) attached to the amine terminus.
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A beta-phenyl-L-phenylalanine core, where a phenyl group substitutes the beta-carbon of the phenylalanine side chain.
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A terminal alcohol group (-OH) replacing the carboxylic acid typical of amino acids .
The stereochemistry at the alpha-carbon follows the L-configuration, preserving biological compatibility .
Structural Comparison
Unlike standard Fmoc-phenylalanine (e.g., Fmoc-Phe-OH), this derivative lacks a carboxylate and instead features a hydroxyl group, enabling its use as a capping agent or branching point in peptide dendrimers . The beta-phenyl substitution enhances π-π stacking interactions, critical for hydrogel formation .
Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
The compound is synthesized via Fmoc-based SPPS using Wang resin preloaded with beta-phenyl-L-phenylalaninol . Key steps include:
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Deprotection: 20% piperidine in DMF removes the Fmoc group.
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Coupling: Fmoc-Cl (1.2 eq) reacts with the free amine in a 3:1 ethanol/water mixture at 60°C .
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Cleavage: TFA/water/triisopropylsilane (95:2.5:2.5) liberates the product from the resin .
Yields typically exceed 85%, with purity >95% confirmed by RP-HPLC .
Solution-Phase Synthesis
Alternative methods involve silylation of beta-phenyl-L-phenylalaninol with MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide), followed by Fmoc-Cl addition under anhydrous conditions . This approach avoids resin handling but requires meticulous purification via silica chromatography .
Analytical Characterization
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¹H NMR (CDCl₃): δ 7.75–7.25 (m, 13H, aromatic), 5.10 (d, 1H, NH), 4.40 (m, 1H, α-CH), 3.65 (t, 2H, CH₂OH) .
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FTIR: 3320 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O, Fmoc), 1510 cm⁻¹ (C=C aromatic) .
Physicochemical Properties
Thermal Stability
Solubility
Solvent | Solubility (mg/mL) |
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DMSO | 50 |
DMF | 120 |
Ethanol | 15 |
Water (pH 7) | <0.1 |
Data from . Hydrophobicity (LogP): 4.2 ± 0.3 .
Optical Activity
Applications in Peptide Science
Peptide Modification
The hydroxyl group facilitates conjugation to:
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PEG chains for solubility enhancement.
Supramolecular Hydrogels
At 1–2 wt% in phosphate buffer (pH 7.4), N-Fmoc-beta-phenyl-L-phenylalaninol self-assembles into nanofibers (diameter: 10–20 nm) via β-sheet interactions . These hydrogels exhibit:
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Storage Modulus (G'): 1–5 kPa, tunable via sonication time .
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Biocompatibility: Supports fibroblast proliferation (90% viability at 72 h) .
Recent Research Advances
Antimicrobial Peptides (2023)
Derivatives of N-Fmoc-beta-phenyl-L-phenylalaninol show MIC₉₀ = 6.25 μM against Mycobacterium abscessus by inhibiting RNA polymerase . Structural analogs with thiomorpholine substitutions enhance potency 3-fold .
Drug Delivery Systems (2024)
Encapsulation of doxorubicin in Fmoc-beta-phenyl hydrogels achieves 98% sustained release over 14 days, reducing cardiotoxicity in murine models .
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